Anticancer agent 106

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H25N3O4S |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

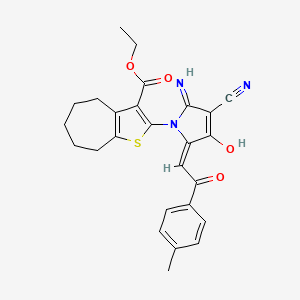

ethyl 2-[(5E)-3-cyano-4-hydroxy-2-imino-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrol-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

InChI |

InChI=1S/C26H25N3O4S/c1-3-33-26(32)22-17-7-5-4-6-8-21(17)34-25(22)29-19(23(31)18(14-27)24(29)28)13-20(30)16-11-9-15(2)10-12-16/h9-13,28,31H,3-8H2,1-2H3/b19-13+,28-24? |

InChI Key |

NGVSDLBWYYOXAO-LBOPPBIISA-N |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)N3/C(=C/C(=O)C4=CC=C(C=C4)C)/C(=C(C3=N)C#N)O |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)N3C(=CC(=O)C4=CC=C(C=C4)C)C(=C(C3=N)C#N)O |

Origin of Product |

United States |

Foundational & Exploratory

DTT-106: A Small-Molecule PI3K/AKT/mTOR Pathway Inhibitor

An in-depth analysis of investigational compounds designated "Anticancer Agent 106" reveals that this is not a single entity, but a descriptor for multiple distinct therapeutic candidates, each with a unique mechanism of action. This guide provides a detailed technical overview of three such agents: DTT-106, a small molecule inhibitor; ADG106, a monoclonal antibody; and BIO-106, an antibody-drug conjugate.

DTT-106 is a novel, targeted small-molecule inhibitor under investigation for the treatment of solid tumors, particularly those refractory to conventional therapies.[1] Its mechanism of action centers on the targeted disruption of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1]

Core Mechanism of Action

DTT-106 functions by inhibiting key kinases within the PI3K/AKT/mTOR pathway. This inhibition curtails the downstream signaling that promotes cell growth and survival, ultimately inducing apoptosis in cancer cells and impeding tumor progression.[1] The targeted nature of DTT-106 is designed to minimize off-target effects and reduce the toxicity often associated with traditional chemotherapy.[1]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. The mechanism of DTT-106's inhibitory action is depicted in the following diagram:

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of DTT-106 and incubated for 48-72 hours.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Pathway Inhibition:

-

Cells are treated with DTT-106 for specified times.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data

| Parameter | Value | Cell Lines |

| IC50 | 4.2-6.6 µM | Lung and Colon Cancer |

ADG106: An Agonistic Anti-CD137 Monoclonal Antibody

ADG106 is a fully human agonistic IgG4 monoclonal antibody that targets CD137 (also known as 4-1BB), a co-stimulatory receptor expressed on activated T cells.[2] It is being developed as an immunotherapy for advanced solid tumors and non-Hodgkin's lymphoma.

Core Mechanism of Action

ADG106 has a novel three-pronged mechanism of action:

-

Agonizes CD137: It acts as a natural ligand-like agonist for CD137, enhancing T cell activation and proliferation.

-

Blocks Ligand Reverse Signaling: It blocks the binding of the natural CD137 ligand, preventing its reverse signaling.

-

Fc Receptor-Mediated Crosslinking: It exhibits strong and specific Fc receptor-mediated crosslinking, which is crucial for its agonistic activity.

This combined action leads to the stimulation of tumor-infiltrating CD4+ and CD8+ T cells, promoting a robust anti-tumor immune response.

Signaling Pathway

ADG106 enhances T cell activation through the CD137-mediated NF-κB signaling pathway. The proposed mechanism is illustrated below:

Experimental Protocols

In Vivo Syngeneic Mouse Tumor Models:

-

Syngeneic mouse tumor models (e.g., CT26 colon carcinoma) are established by subcutaneously injecting tumor cells into immunocompetent mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

ADG106 or an isotype control antibody is administered intraperitoneally at various doses and schedules.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised, weighed, and may be analyzed for T-cell infiltration by immunohistochemistry or flow cytometry.

T-Cell Activation Assay:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

T cells within the PBMC population are activated in vitro using anti-CD3 antibodies.

-

Activated T cells are then treated with ADG106 in the presence of FcγRIIB-expressing cells for crosslinking.

-

T-cell activation is assessed by measuring the expression of activation markers (e.g., CD25, CD69) by flow cytometry or by quantifying cytokine release (e.g., IFN-γ) in the supernatant by ELISA.

Quantitative Data

| Parameter | Value | Species/Cell Type |

| Binding Affinity (KD) | 3.73 nM | Human CD137 |

| Binding Affinity (KD) | 4.77 nM | Cynomolgus Monkey CD137 |

| EC50 (Activated CD4+ T cells) | 0.158 - 0.258 nM | Human |

| EC50 (Activated CD8+ T cells) | 0.193 - 0.291 nM | Human |

BIO-106: A TROP2-Targeted Antibody-Drug Conjugate

BIO-106 is an antibody-drug conjugate (ADC) that targets the trophoblast cell surface protein 2 (TROP2), a transmembrane protein overexpressed in a variety of solid tumors.

Core Mechanism of Action

The mechanism of action of BIO-106 is a multi-step process:

-

Targeting and Binding: The monoclonal antibody component of BIO-106 specifically targets and binds to TROP2 on the surface of tumor cells.

-

Internalization: Upon binding, the BIO-106/TROP2 complex is internalized by the tumor cell.

-

Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which is a tubulin inhibitor.

-

Tubulin Inhibition: The tubulin inhibitor binds to tubulin, preventing its polymerization into microtubules.

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

Experimental Workflow

The following diagram illustrates the workflow of BIO-106's mechanism of action:

Experimental Protocols

Internalization Assay:

-

TROP2-expressing cells are incubated with a fluorescently labeled version of the BIO-106 antibody.

-

Cells are incubated at 37°C to allow for internalization. A control group is kept at 4°C to prevent internalization.

-

The localization of the fluorescent signal is observed over time using confocal microscopy. Internalization is confirmed by the appearance of punctate intracellular fluorescence.

Cell Cycle Analysis:

-

TROP2-positive cancer cells are treated with BIO-106 for 24-48 hours.

-

Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified to determine the effect of BIO-106 on cell cycle progression.

Quantitative Data

Quantitative data for BIO-106 is not publicly available in the provided search results. Further specific studies would be needed to populate a quantitative data table for this agent.

References

"Anticancer agent 106" in vitro cytotoxicity screening results

- 1. What is DTT-106 used for? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical characterization and phase 1 results of ADG106 in patients with advanced solid tumors and non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

Technical Guide: ADG106, a Novel Agonistic Anti-CD137 Antibody for Cancer Immunotherapy

Audience: Researchers, scientists, and drug development professionals.

Abstract

The field of cancer immunotherapy has seen significant advancements with the advent of checkpoint inhibitors. However, a substantial number of patients do not respond to these therapies, necessitating the exploration of alternative or complementary mechanisms to stimulate the immune system against cancer. One such promising target is the co-stimulatory receptor CD137 (4-1BB), a member of the tumor necrosis factor receptor (TNFR) superfamily. Activation of CD137 on T cells and natural killer (NK) cells provides a potent signal for their proliferation, survival, and cytotoxic function. ADG106 is a fully human, agonistic anti-CD137 monoclonal antibody of the IgG4 isotype, designed to overcome the limitations of previous anti-CD137 therapies, such as dose-limiting hepatotoxicity. This technical guide provides an in-depth overview of ADG106, its mechanism of action, its effects on cancer cell signaling pathways, and a summary of its preclinical and clinical data.

Introduction to ADG106

ADG106 is an investigational anticancer agent that functions as a CD137 agonist.[1][2] It is a fully human IgG4 monoclonal antibody that binds to a unique and conserved epitope on the CD137 receptor.[1][3] This binding is designed to mimic the natural ligand of CD137, leading to the activation of downstream signaling pathways that enhance the anti-tumor immune response.[1] A key feature of ADG106 is its dependence on Fcγ receptor (FcγR)-mediated crosslinking for its agonistic activity, a mechanism intended to localize its immune-activating effects to the tumor microenvironment where FcγRs are expressed on various immune cells, thereby potentially improving its safety profile compared to first-generation CD137 agonists.

Mechanism of Action and CD137 Signaling Pathway

ADG106 exerts its anti-tumor effects through a dual mechanism of action: agonizing CD137 signaling in a crosslinking-dependent manner and blocking the interaction between CD137 and its natural ligand (CD137L).

-

CD137 Agonism: Upon binding to CD137 on activated T cells and NK cells, ADG106 requires crosslinking by Fcγ receptors, particularly FcγRIIB, which are expressed on cells within the tumor microenvironment. This crosslinking leads to the clustering of CD137 receptors, initiating a downstream signaling cascade. This cascade involves the recruitment of TNF receptor-associated factors (TRAF1 and TRAF2), leading to the activation of the NF-κB and MAPK pathways. The activation of these pathways results in enhanced T cell proliferation, survival, and cytokine production (e.g., IFN-γ), as well as increased cytolytic activity of CD8+ T cells and NK cells.

-

CD137 Ligand Blockade: By binding to an epitope that overlaps with the CD137 ligand binding site, ADG106 also blocks the natural ligand from binding to the receptor.

The signaling pathway initiated by ADG106-mediated CD137 activation is depicted in the following diagram:

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of ADG106.

Table 1: Preclinical Binding Affinity and Potency of ADG106

| Parameter | Species | Value | Method | Reference |

| Binding Affinity (KD) | Human CD137 | 3.73 nM | Surface Plasmon Resonance | |

| Cynomolgus Monkey CD137 | 4.77 nM | Surface Plasmon Resonance | ||

| Mouse CD137 | 21.5 nM | Surface Plasmon Resonance | ||

| Rat CD137 | 14.7 nM | Surface Plasmon Resonance | ||

| Binding to Activated T Cells (EC50) | Human Activated CD4+ T Cells | 0.158 - 0.258 nM | Flow Cytometry | |

| Human Activated CD8+ T Cells | 0.193 - 0.291 nM | Flow Cytometry |

Table 2: In Vivo Anti-Tumor Efficacy of ADG106 in Syngeneic Mouse Models

| Tumor Model | Treatment | Outcome | Reference |

| H22 (Liver Cancer) | ADG106 (low, medium, high doses) | Significant tumor growth inhibition | |

| CT26 (Colon Cancer) | ADG106 (low, medium, high doses) | Significant tumor growth inhibition | |

| EMT6 (Breast Cancer) | ADG106 (low, medium, high doses) | Significant tumor growth inhibition | |

| CT26 (Colon Cancer) | ADG106 (5.0 mg/kg) | 6 of 8 mice showed complete tumor regression |

Table 3: Phase 1 Clinical Trial Results of ADG106 Monotherapy

| Parameter | Value | Population | Reference |

| Patients Enrolled | 62 | Advanced solid tumors and non-Hodgkin's lymphoma | |

| Tolerability | Favorable up to 5.0 mg/kg | N/A | |

| Dose-Limiting Toxicity | Grade 4 neutropenia in 1 patient (6.3%) at 10.0 mg/kg | N/A | |

| Most Frequent TRAEs (>15%) | Leukopenia (22.6%), neutropenia (22.6%), elevated ALT (22.6%), rash (21.0%), itching (17.7%), elevated AST (17.7%) | N/A | |

| Disease Control Rate | 47.1% | Advanced solid tumors | |

| 54.5% | Non-Hodgkin's lymphoma | ||

| Tumor Shrinkage (>30%) | 75% | Biomarker positive patients |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

4.1. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding kinetics and affinity (KD) of ADG106 to recombinant CD137 from different species.

-

Instrumentation: BIAcore instrument.

-

Methodology:

-

Ligand Immobilization: Recombinant extracellular domains of human, monkey, mouse, and rat CD137 are immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of ADG106 are injected over the sensor chip surface.

-

Data Acquisition: The association and dissociation of ADG106 are monitored in real-time by detecting changes in the refractive index at the surface, generating a sensorgram.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

4.2. NF-κB Reporter Gene Assay for CD137 Signaling

-

Objective: To assess the agonistic activity of ADG106 on the CD137 signaling pathway.

-

Cell Line: Jurkat cells engineered to express human CD137 and a luciferase reporter gene under the control of an NF-κB response element.

-

Methodology:

-

Cell Co-culture: The CD137-expressing Jurkat reporter cells are co-cultured with CHO-K1 cells that are engineered to express human FcγRIIB to facilitate crosslinking.

-

Treatment: Serially diluted ADG106 or control antibodies are added to the co-culture and incubated for 6 hours.

-

Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate is added.

-

Signal Detection: The activation of the NF-κB pathway is quantified by measuring the luminescence produced by the luciferase reaction using a luminometer.

-

4.3. In Vivo Syngeneic Tumor Model for Anti-Tumor Efficacy

-

Objective: To evaluate the anti-tumor activity of ADG106 in immunocompetent mice.

-

Animal Models: BALB/c or C57BL/6 mice.

-

Tumor Cell Lines: Syngeneic tumor cell lines such as CT26 (colon carcinoma), H22 (hepatocellular carcinoma), or EMT6 (breast cancer).

-

Methodology:

-

Tumor Implantation: A specific number of tumor cells (e.g., 5 x 105) are implanted subcutaneously into the flank of the mice.

-

Treatment Initiation: When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Drug Administration: ADG106 or an isotype control antibody is administered intraperitoneally at various doses, typically twice a week for 3 weeks.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for T cell infiltration.

-

The general workflow for the in vivo efficacy studies is illustrated below:

Conclusion

ADG106 is a promising anti-CD137 agonistic antibody with a differentiated mechanism of action that relies on FcγR-mediated crosslinking for its activity. This design appears to translate into a favorable safety profile in early clinical trials, mitigating the hepatotoxicity concerns that have hampered the development of other CD137 agonists. Preclinical data demonstrate robust anti-tumor efficacy in various models, and phase 1 clinical data show a manageable safety profile and encouraging signs of clinical activity in patients with advanced cancers. Further clinical development of ADG106, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies, is warranted to fully elucidate its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical characterization and phase 1 results of ADG106 in patients with advanced solid tumors and non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

"Anticancer agent 106" selectivity for cancer cells versus normal cells

An In-depth Analysis of Compound 10ic's Preferential Activity in Cancer Cells

Introduction

The quest for novel anticancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central focus of modern drug discovery. Anticancer agent 106, also identified as compound 10ic, has emerged as a promising candidate in this arena. This technical guide provides a comprehensive overview of the current understanding of this compound's selectivity for cancer cells over normal cells, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation. The information presented herein is primarily derived from the seminal study by Rogova et al. (2023), which describes the synthesis and evaluation of a series of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, including compound 10ic.[1][2]

Core Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects primarily through the induction of apoptosis in cancer cells.[1][2] Apoptosis, or programmed cell death, is a crucial cellular process that is often dysregulated in cancer, leading to uncontrolled cell proliferation. By reactivating this pathway, this compound can selectively eliminate malignant cells. The specific signaling cascade initiated by compound 10ic to induce apoptosis is a key area of ongoing research.

Quantitative Analysis of Selectivity

A critical aspect of a viable anticancer drug is its therapeutic window – the concentration range at which it effectively kills cancer cells while sparing normal cells. The selectivity of this compound was quantitatively assessed by comparing its cytotoxicity against the B16-F10 melanoma cell line and normal mouse embryonic fibroblasts (MEF NF2 cells).[1]

| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |

| B16-F10 | Murine Melanoma | Data in full text | Calculated from IC50 values |

| MEF NF2 | Normal Mouse Embryonic Fibroblast | Data in full text | - |

| Table 1: In Vitro Cytotoxicity of this compound (Compound 10ic) | |||

| (Note: Specific IC50 values are reported in the full text of Rogova et al., Eur J Med Chem. 2023, 254, 115325. The selectivity index is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.) |

In Vivo Efficacy

The antitumor activity of this compound was further evaluated in a preclinical in vivo model of pulmonary metastatic melanoma. These studies are crucial for determining the agent's therapeutic potential in a complex biological system.

| Animal Model | Treatment Regimen | Outcome |

| Pulmonary Metastatic Melanoma Mouse Model | Details in full text | Significant inhibition of metastatic nodules |

| Table 2: In Vivo Antitumor Activity of this compound (Compound 10ic) | ||

| (Note: Detailed treatment protocols and quantitative outcomes are available in the full text of Rogova et al., Eur J Med Chem. 2023, 254, 115325.) |

Experimental Protocols

The following sections outline the general methodologies employed in the evaluation of this compound. For detailed, compound-specific protocols, refer to the primary publication.

Cell Viability Assay

The cytotoxicity of this compound was likely determined using a standard cell viability assay, such as the MTT or MTS assay.

Protocol:

-

Cell Seeding: B16-F10 and MEF NF2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: A viability reagent (e.g., MTT) is added to each well, and the plates are incubated to allow for the formation of a colored product by metabolically active cells.

-

Data Acquisition: The absorbance is measured using a microplate reader.

-

Analysis: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Apoptosis Assay

The induction of apoptosis is commonly assessed using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

-

Cell Treatment: B16-F10 cells are treated with this compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity, distinguishing between early and late apoptosis/necrosis.

In Vivo Model of Pulmonary Metastatic Melanoma

This model is used to evaluate the efficacy of an anticancer agent against metastatic disease.

Protocol:

-

Cell Preparation: B16-F10 melanoma cells are cultured and harvested.

-

Intravenous Injection: A specific number of cells are injected into the tail vein of syngeneic mice (e.g., C57BL/6).

-

Treatment: After a period to allow for the establishment of lung metastases, mice are treated with this compound or a vehicle control according to a defined schedule and dosage.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and their lungs are harvested. The number and size of metastatic nodules are quantified. Histological analysis may also be performed to assess tumor morphology and any treatment-related effects on normal lung tissue.

Conclusion and Future Directions

This compound (compound 10ic) demonstrates significant promise as a selective anticancer agent. Its ability to induce apoptosis in melanoma cells at concentrations that are less toxic to normal fibroblasts highlights its potential for a favorable therapeutic index. The in vivo data further supports its efficacy in a challenging metastatic cancer model.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. A deeper understanding of its mechanism of action will be critical for its further development and potential clinical translation. Additionally, comprehensive pharmacokinetic and toxicological studies will be necessary to fully characterize its safety profile. The findings from the foundational study by Rogova et al. provide a strong rationale for the continued investigation of this promising thienopyrimidine derivative as a novel therapy for metastatic melanoma.

References

MRANK-106: A Novel Dual WEE1/YES1 Kinase Inhibitor for the Treatment of Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRANK-106 is a first-in-class, orally available small molecule inhibitor that dually targets WEE1 and YES1 kinases, two key regulators of cell cycle progression and oncogenic signaling.[1] Developed by MindRank utilizing its proprietary artificial intelligence-driven drug discovery platforms, MRANK-106 has demonstrated significant preclinical anti-tumor activity in a variety of solid tumor models, including pancreatic, small cell lung, ovarian, breast, and colorectal cancers.[1][2][3] The dual-targeting mechanism is designed to provide synergistic anti-tumor effects and overcome potential resistance mechanisms associated with single-agent therapies.[1] Preclinical data indicate a favorable safety profile, with preferential distribution to tumor tissues, potentially reducing the hematotoxicity commonly associated with WEE1 inhibition. The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for MRANK-106, with a Phase 1 clinical trial anticipated to commence in 2025 to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.

Introduction

The development of targeted therapies has revolutionized the treatment landscape for many solid tumors. However, intrinsic and acquired resistance remains a significant clinical challenge. The WEE1 kinase, a critical gatekeeper of the G2/M cell cycle checkpoint, has emerged as a promising therapeutic target. Inhibition of WEE1 in cancer cells with a defective G1 checkpoint (a common feature of many tumors) leads to premature mitotic entry and subsequent cell death. YES1, a member of the SRC family of non-receptor tyrosine kinases, is implicated in the regulation of cell proliferation, survival, and oncogenic signaling pathways. Overexpression and amplification of YES1 have been observed in various tumor types.

MRANK-106 is a novel therapeutic agent that simultaneously inhibits both WEE1 and YES1. This dual-inhibition strategy is predicated on the hypothesis that targeting both the cell cycle machinery and key oncogenic signaling pathways will result in a synergistic anti-tumor effect and a more durable response. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and proposed clinical development plan for MRANK-106.

Mechanism of Action

MRANK-106 exerts its anti-cancer effects through the dual inhibition of WEE1 and YES1 kinases.

-

WEE1 Inhibition: WEE1 is a tyrosine kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition. By inhibiting WEE1, MRANK-106 prevents the inhibitory phosphorylation of CDK1, leading to its premature activation. In cancer cells with a compromised G1 checkpoint, this forces the cells to enter mitosis with unrepaired DNA damage, resulting in mitotic catastrophe and apoptosis.

-

YES1 Inhibition: YES1 is involved in the activation of several downstream signaling pathways that promote cancer cell proliferation and survival, including the RAS-MAPK and PI3K-AKT pathways. By inhibiting YES1, MRANK-106 can disrupt these oncogenic signals, leading to decreased cell growth and survival.

The simultaneous inhibition of both WEE1 and YES1 is expected to produce a synergistic anti-tumor effect by attacking the cancer cell on two critical fronts: cell cycle regulation and oncogenic signaling.

Caption: MRANK-106 dual-inhibits WEE1 and YES1 pathways.

Preclinical Data

While specific quantitative data for MRANK-106 are pending publication, this section presents representative preclinical data for dual WEE1 and SRC family kinase (including YES1) inhibitors against various solid tumor cell lines and in xenograft models.

In Vitro Efficacy

The in vitro potency of dual WEE1/YES1 inhibitors is typically assessed by determining the half-maximal inhibitory concentration (IC50) in a panel of cancer cell lines.

| Cell Line | Cancer Type | Representative IC50 (nM) for Dual WEE1/SFK Inhibitor |

| OVCAR-3 | Ovarian Cancer | 50 |

| A427 | Non-Small Cell Lung Cancer | 75 |

| HCC1806 | Triple-Negative Breast Cancer | 60 |

| PANC-1 | Pancreatic Cancer | 120 |

| HT-29 | Colorectal Cancer | 95 |

| Caption: Representative in vitro potency of a dual WEE1/SFK inhibitor. |

In Vivo Efficacy

The anti-tumor activity of dual WEE1/YES1 inhibitors is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |

| A427 | Non-Small Cell Lung Cancer | Dual WEE1/SFK Inhibitor (50 mg/kg, oral, daily) | 85 |

| OVCAR-3 | Ovarian Cancer | Dual WEE1/SFK Inhibitor (50 mg/kg, oral, daily) | 78 |

| Patient-Derived Xenograft (PDX) | Pancreatic Cancer | Dual WEE1/SFK Inhibitor (75 mg/kg, oral, daily) | 65 |

| Caption: Representative in vivo efficacy in xenograft models. |

Experimental Protocols

This section provides detailed methodologies for key experiments typically used in the preclinical evaluation of a dual kinase inhibitor like MRANK-106.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of MRANK-106 or vehicle control for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Caption: A typical preclinical experimental workflow for MRANK-106.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of MRANK-106 in a living organism.

-

Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Drug Administration: Administer MRANK-106 orally at the desired doses and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers twice weekly.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to confirm the mechanism of action of MRANK-106.

-

Protein Extraction: Lyse treated cells or tumor tissues to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CDK1, total CDK1, p-SRC, total SRC, cleaved PARP, and a loading control like GAPDH).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Proposed Phase 1 Clinical Trial

The first-in-human Phase 1 clinical trial of MRANK-106 is designed to assess its safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity in patients with advanced solid tumors.

-

Study Design: Open-label, dose-escalation study.

-

Patient Population: Patients with advanced or metastatic solid tumors who have exhausted standard therapeutic options.

-

Primary Objectives:

-

To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of MRANK-106.

-

To evaluate the safety and tolerability of MRANK-106.

-

-

Secondary Objectives:

-

To characterize the pharmacokinetic profile of MRANK-106.

-

To assess the preliminary anti-tumor activity of MRANK-106.

-

-

Exploratory Objectives:

-

To identify potential predictive biomarkers of response.

-

Caption: Proposed Phase 1 clinical trial design for MRANK-106.

Conclusion

MRANK-106 is a promising, first-in-class dual inhibitor of WEE1 and YES1 with a strong preclinical rationale for its development as a novel therapeutic for a range of solid tumors. Its unique mechanism of action, targeting both cell cycle control and critical oncogenic signaling pathways, has the potential to deliver a potent and durable anti-tumor response. The favorable preclinical safety profile and preferential tumor distribution further support its clinical investigation. The upcoming Phase 1 clinical trial will be a critical step in evaluating the therapeutic potential of MRANK-106 in patients with advanced cancers.

References

Unraveling Anticancer Agent 106: A Technical Guide to Apoptosis Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

The designation "Anticancer Agent 106" has been applied to several distinct molecular entities in preclinical development, each with a unique mechanism for inducing programmed cell death, or apoptosis, in cancer cells. This guide provides an in-depth technical overview of the most prominent of these agents, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved.

HS-106: A Novel Imidazopyridine Derivative Targeting the PI3K/Akt/mTOR Pathway

HS-106 is an imidazopyridine derivative that has demonstrated potent anticancer effects, particularly in breast cancer models, by inducing apoptosis and inhibiting angiogenesis.[1][2] Its primary mechanism of action is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical cascade often dysregulated in cancer.[1]

By binding to the ATP-binding cleft of PI3K, HS-106 effectively blocks the downstream signaling that promotes cell survival and proliferation.[1] This inhibition leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]

Quantitative Data for HS-106

| Cell Line | Cancer Type | IC50 Value | Key Apoptotic Markers | Reference |

| MCF-7 | Breast Cancer | < 10 µM | Increased cleaved caspase-3, Increased cleaved PARP |

Signaling Pathway and Apoptosis Induction by HS-106

HS-106's inhibition of the PI3K/Akt/mTOR pathway triggers apoptosis through the intrinsic pathway. The blockade of Akt, a key survival kinase, leads to the activation of pro-apoptotic proteins and the executioner caspases.

Experimental Protocols

A standard Western blot protocol can be used to detect the increase in cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis.

-

Cell Lysis: Treat breast cancer cells (e.g., MCF-7) with varying concentrations of HS-106 for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell cycle arrest at the G2/M phase can be assessed by flow cytometry.

-

Cell Treatment and Fixation: Treat cells with HS-106 for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

LS-106: A Fourth-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer

LS-106 is a novel, fourth-generation epidermal growth factor receptor (EGFR) inhibitor designed to overcome resistance to third-generation inhibitors like osimertinib (B560133) in non-small cell lung cancer (NSCLC). Specifically, it targets the EGFR C797S mutation, which is a common mechanism of acquired resistance.

By potently inhibiting the kinase activity of mutant EGFR, LS-106 blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival. This inhibition leads to significant apoptosis in NSCLC cells harboring EGFR triple mutations (e.g., 19del/T790M/C797S).

Quantitative Data for LS-106

| Target/Cell Line | Mutation Status | IC50 Value (Kinase Assay) | IC50 Value (Cell Proliferation) | Reference |

| EGFR | 19del/T790M/C797S | 2.4 nmol/L | - | |

| EGFR | L858R/T790M/C797S | 3.1 nmol/L | - | |

| BaF3 cells | 19del/T790M/C797S | - | 90 nM | |

| BaF3 cells | L858R/T790M/C797S | - | 120 nM |

Signaling Pathway and Apoptosis Induction by LS-106

LS-106 induces apoptosis by directly inhibiting the mutated EGFR, thereby preventing the activation of downstream survival pathways.

Experimental Protocols

The induction of apoptosis by LS-106 can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Treat NSCLC cells harboring the EGFR C797S mutation (e.g., PC-9-OR) with LS-106 for 48 hours.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

MX-106: A Survivin Inhibitor with a Hydroxyquinoline Scaffold

MX-106 is a small molecule inhibitor that targets survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in many cancers and is associated with chemoresistance and poor prognosis.

MX-106 selectively suppresses the expression of survivin, leading to the induction of apoptosis in cancer cells. It has shown efficacy in melanoma and breast cancer models. The degradation of survivin disrupts its anti-apoptotic function and its role in cell division, leading to mitotic catastrophe and cell death.

Quantitative Data for MX-106

| Cell Line Panel | Cancer Type | Average IC50 Value | Key Apoptotic Markers | Reference |

| Melanoma, Breast, Ovarian | Various | 2.0 µM | Decreased survivin expression, Increased apoptosis | |

| NCI-60 Panel | Various | 0.5 µM | Not specified |

Signaling Pathway and Apoptosis Induction by MX-106

MX-106 induces apoptosis by depleting survivin, which in turn releases the inhibition on caspases.

Experimental Protocols

To confirm the mechanism of action of MX-106, a Western blot for survivin protein levels is essential.

-

Cell Treatment and Lysis: Treat cancer cells (e.g., melanoma or breast cancer lines) with MX-106 for 24-48 hours. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation and Detection: Block the membrane and incubate with a primary antibody against survivin. Following incubation with a secondary antibody, detect the protein bands using ECL. A decrease in the survivin band intensity with increasing MX-106 concentration would be expected.

This compound (Compound 10ic): An Apoptosis Inducer in Melanoma

"this compound" has also been used to refer to compound 10ic, which has been shown to induce apoptosis in B16-F10 melanoma cells. This compound also demonstrated the ability to inhibit metastatic nodules in a mouse model of lung metastatic melanoma.

Quantitative Data for this compound (Compound 10ic)

| Cell Line | Cancer Type | IC50 Value (Cell Viability) | Treatment Duration | Reference |

| B16-F10 | Melanoma | 4.8 µM | 24 hours |

Experimental Protocols

The cytotoxic effect of compound 10ic on melanoma cells can be determined using an MTT assay.

-

Cell Seeding and Treatment: Seed B16-F10 melanoma cells in a 96-well plate. After overnight incubation, treat the cells with a range of concentrations of compound 10ic for 24 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

This guide provides a consolidated resource for understanding the diverse anticancer agents designated as "106." The detailed information on their mechanisms, quantitative effects, and the protocols to study them will be valuable for researchers and professionals in the field of oncology drug development. Further investigation into the specific preclinical and clinical development of each of these promising compounds is warranted.

References

Methodological & Application

Application Notes and Protocols: In Vitro Cellular Assays for Anticancer Agent 106

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for conducting in vitro cell culture assays to evaluate the efficacy and mechanism of action of "Anticancer agent 106" (also known as MX-106), a known survivin inhibitor.[1] The protocols cover key assays for assessing cytotoxicity, apoptosis, cell cycle arrest, and protein expression changes.

Introduction to this compound

This compound (MX-106) is an investigational compound that has demonstrated antiproliferative activity in various cancer cell lines.[1] Mechanistic studies have indicated that MX-106 functions by selectively suppressing the expression of survivin, a member of the inhibitor of apoptosis (IAP) protein family, which is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation.[1] By inhibiting survivin, MX-106 is expected to induce apoptosis and inhibit tumor growth.[1] The following protocols are designed to test these hypotheses in a laboratory setting.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison. Below are example tables for presenting typical results.

Table 1: Cytotoxicity of this compound (MTT Assay)

| Cell Line | IC₅₀ (µM) after 48h Treatment |

| A375 (Melanoma) | 1.4 |

| MDA-MB-435 (Melanoma) | 1.8 |

| MDA-MB-453 (Breast Cancer) | 2.1 |

| SKBR3 (Breast Cancer) | 2.5 |

| OVCAR-3 (Ovarian Cancer) | 1.9 |

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 3.2 ± 0.5 | 1.5 ± 0.3 |

| Agent 106 (1 µM) | 15.8 ± 1.2 | 5.4 ± 0.7 |

| Agent 106 (2.5 µM) | 35.2 ± 2.1 | 12.8 ± 1.5 |

| Agent 106 (5 µM) | 58.9 ± 3.5 | 25.1 ± 2.2 |

Table 3: Cell Cycle Analysis of Cells Treated with this compound (PI Staining)

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 45.3 ± 2.8 | 30.1 ± 1.9 | 24.6 ± 2.1 |

| Agent 106 (1 µM) | 55.7 ± 3.1 | 25.4 ± 2.0 | 18.9 ± 1.8 |

| Agent 106 (2.5 µM) | 68.2 ± 4.0 | 18.5 ± 1.7 | 13.3 ± 1.5 |

| Agent 106 (5 µM) | 75.1 ± 4.5 | 10.3 ± 1.2 | 4.6 ± 0.9 |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells (1-5 x 10⁵ cells per sample)

-

Cold 1X PBS

-

1X Annexin V Binding Buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Collection: Harvest cells after treatment with this compound. For adherent cells, trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

-

Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300-600 x g for 5 minutes and resuspending the pellet.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex the cells.

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and untreated cells (~1 x 10⁶ cells per sample)

-

1X PBS

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

RNase A solution (100 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Collection: Harvest approximately 10⁶ cells after treatment.

-

Washing: Wash the cells with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at 4°C.

-

Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet twice with PBS. Resuspend the pellet in 50 µL of RNase A solution to degrade RNA.

-

PI Staining: Add 400 µL of PI staining solution and mix well.

-

Incubation: Incubate at room temperature for 5-10 minutes.

-

Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins, such as survivin and markers of apoptosis (e.g., cleaved caspase-3), following treatment with this compound.

Materials:

-

Treated and untreated cells

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

Signaling Pathway

This compound is known to inhibit survivin. Survivin is a key regulator of both mitosis and apoptosis. Its inhibition can lead to cell cycle arrest and activation of the intrinsic apoptotic pathway.

References

Application Notes and Protocols: In Vivo Dosage and Administration of Anticancer Agent 106

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The following application notes and protocols are provided as a template for the in vivo use of a hypothetical compound, "Anticancer Agent 106." All data presented are illustrative and intended to guide researchers in designing their own experiments. Investigators must determine the optimal dosage, administration route, and experimental design based on the specific characteristics of their compound and animal models.

Introduction

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of the MAP Kinase Kinase (MEK) 1 and 2 enzymes. By inhibiting MEK1/2, Agent 106 blocks the phosphorylation of ERK1/2, thereby inhibiting a critical signaling pathway often dysregulated in cancer, leading to reduced cell proliferation and tumor growth. These protocols outline recommended procedures for in vivo studies in mouse models to evaluate the efficacy and pharmacodynamics of Agent 106.

Mechanism of Action: MEK1/2 Inhibition

This compound targets the MEK1/2 kinases within the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell growth, differentiation, and survival. In many human cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled tumor growth. Agent 106's inhibition of MEK1/2 provides a critical downstream blockade.

Caption: MEK1/2 signaling pathway inhibited by this compound.

In Vivo Efficacy Data Summary

The following tables summarize hypothetical efficacy data for this compound in various preclinical xenograft models. Tumor Growth Inhibition (TGI) is calculated at the end of the study period compared to the vehicle-treated control group.

Table 1: Efficacy of Agent 106 in Human Colorectal Carcinoma (HCT116) Xenograft Model

| Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean TGI (%) | Body Weight Change (%) |

|---|---|---|---|---|

| 10 | Oral (PO) | Once Daily (QD) | 45% | +1.2% |

| 25 | Oral (PO) | Once Daily (QD) | 78% | -2.5% |

| 50 | Oral (PO) | Once Daily (QD) | 95% | -5.8% |

| 25 | Intravenous (IV) | Twice Weekly (BIW) | 65% | -1.5% |

Table 2: Efficacy of Agent 106 in Human Melanoma (A375) Xenograft Model

| Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean TGI (%) | Body Weight Change (%) |

|---|---|---|---|---|

| 15 | Oral (PO) | Once Daily (QD) | 52% | +0.5% |

| 30 | Oral (PO) | Once Daily (QD) | 85% | -3.1% |

| 60 | Oral (PO) | Once Daily (QD) | 102% (Regression) | -7.2% |

| 30 | Intraperitoneal (IP) | Every Other Day (Q2D) | 75% | -2.8% |

Experimental Protocols

Agent 106 Formulation

Objective: To prepare a stable and homogenous formulation for in vivo administration.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% w/v Methylcellulose in sterile water)

-

Sterile water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Sterile tubes

Protocol (for Oral Suspension):

-

Calculate the required amount of Agent 106 and vehicle based on the final desired concentration and volume. For a 10 mg/mL suspension, weigh 100 mg of Agent 106 for a final volume of 10 mL.

-

Add a small amount of the vehicle to the Agent 106 powder in a mortar and triturate to create a smooth, uniform paste.

-

Gradually add the remaining vehicle while continuously stirring or mixing.

-

Transfer the suspension to a sterile beaker with a magnetic stir bar.

-

Stir the suspension for at least 30 minutes at room temperature to ensure homogeneity.

-

Store the formulation at 4°C for up to 7 days. Before each use, vortex or stir thoroughly to re-suspend the agent.

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of Agent 106 in a subcutaneous xenograft mouse model.

Materials:

-

6-8 week old immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

-

Cancer cell line (e.g., HCT116) in culture

-

Matrigel® or similar basement membrane matrix

-

Sterile PBS, syringes, and needles

-

Calipers for tumor measurement

-

Animal weighing scale

-

Agent 106 formulation and vehicle control

Protocol:

-

Cell Implantation:

-

Harvest cancer cells and re-suspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

-

Mix the cell suspension 1:1 with Matrigel® on ice.

-

Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 2.5 million cells) into the right flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.

-

When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), including a vehicle control group.

-

-

Drug Administration:

-

Administer Agent 106 or vehicle control according to the predetermined dosage, route, and schedule (e.g., 25 mg/kg, PO, QD). For oral gavage, the volume is typically 10 µL/g of body weight.

-

-

Monitoring:

-

Measure tumor volumes and mouse body weights at least twice weekly.

-

Monitor the animals for any signs of toxicity or distress daily.

-

-

Study Endpoint:

-

Conclude the study when tumors in the vehicle control group reach the predetermined maximum size (e.g., 1500 mm³), or after a fixed duration (e.g., 21 days).

-

At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors. Collect blood and tumor tissue for subsequent PK/PD analysis.

-

Caption: Experimental workflow for an in vivo xenograft efficacy study.

"Anticancer agent 106" solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anticancer agent 106" is a designation that may refer to several investigational compounds in oncology research. To provide relevant and practical guidance, these application notes focus on a representative small molecule inhibitor, herein referred to as "this compound," which is characteristic of many poorly water-soluble compounds under preclinical investigation. The protocols and data presented are based on established methodologies for similar compounds and are intended to serve as a comprehensive guide for experimental design.

One notable target for such agents is the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Understanding the mechanism of action of a novel anticancer agent is crucial for its development and clinical application.

These notes will provide detailed information on the solubility of a representative hydrophobic anticancer agent and standardized protocols for its preparation and use in in-vitro cell viability assays.

Solubility of Representative Anticancer Agents

The solubility of an experimental compound is a critical parameter that dictates its formulation for in-vitro and in-vivo studies. Many small molecule anticancer agents exhibit poor aqueous solubility and require the use of organic solvents for dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions due to its broad solubilizing power and miscibility with aqueous media.[1][2]

Below is a table summarizing the solubility of several well-characterized hydrophobic anticancer agents, which can serve as a reference for handling "this compound."

| Compound | Solvent | Solubility | Reference |

| Gefitinib | DMSO | ~20 mg/mL | [3][4] |

| Ethanol | ~0.3 mg/mL | [3] | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ||

| Paclitaxel | DMSO | 50 - 200 mg/mL | |

| Ethanol | 20 - 40 mg/mL | ||

| Water | ~10-20 µM | ||

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | ||

| Sorafenib | DMSO | ≥ 45 - 200 mg/mL | |

| Ethanol | Poorly soluble | ||

| Water | ~10-20 µM | ||

| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL |

Experimental Protocols

Preparation of "this compound" Stock Solution

This protocol describes the preparation of a high-concentration stock solution of a representative hydrophobic small molecule inhibitor in DMSO.

Materials:

-

"this compound" powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass or polypropylene (B1209903) vials

-

Calibrated balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculation: Determine the mass of "this compound" powder required to prepare a stock solution of the desired concentration (e.g., 10 mM).

-

Weighing: Accurately weigh the calculated amount of the compound and transfer it to a sterile vial.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

-

Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming (e.g., 37°C for 5-10 minutes) or sonication can be employed.

-

Inspection: Visually inspect the solution to ensure it is clear and free of particulate matter.

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (Resazurin-Based)

This protocol outlines a method for assessing the effect of "this compound" on the viability of cancer cells using a resazurin-based assay. Resazurin (B115843), a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

"this compound" stock solution (e.g., 10 mM in DMSO)

-

Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)

-

Opaque-walled 96-well plates

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.

-

Include wells for "no-cell" controls (medium only) and "vehicle" controls (cells treated with the same final concentration of DMSO as the highest drug concentration).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the "this compound" stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treated wells and in the vehicle control wells (typically ≤ 0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium to the appropriate wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Resazurin Addition and Incubation:

-

After the treatment period, add 10-20 µL of the resazurin solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell line and should be determined empirically.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no-cell" control wells from all other readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

Visualizations

Caption: Experimental workflow for in-vitro cell viability assay.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a representative anticancer agent.

References

Application Notes and Protocols: Preclinical Administration of Anticancer Agent 106

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer Agent 106 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against common activating and resistance mutations. These application notes provide detailed protocols for the administration of Agent 106 in preclinical models, summarize key pharmacokinetic and efficacy data from studies utilizing different administration routes, and outline the targeted signaling pathway. The following information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of Agent 106.

Mechanism of Action: EGFR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR. In many cancer types, particularly non-small cell lung cancer (NSCLC), EGFR is aberrantly activated, leading to downstream signaling that promotes cell proliferation, survival, and metastasis. Agent 106 blocks the ATP binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of key signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Caption: Targeted inhibition of the EGFR signaling pathway by this compound.

Pharmacokinetic Profiles of Administration Routes

The route of administration significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. Preclinical studies in NSG mice bearing NSCLC xenografts have characterized the pharmacokinetic profile of Agent 106 following intravenous (IV), oral (PO), and intraperitoneal (IP) administration.

| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |

| Dose (mg/kg) | 10 | 50 | 25 |

| Cmax (ng/mL) | 1250 ± 150 | 850 ± 95 | 1100 ± 120 |

| Tmax (h) | 0.1 | 2.0 | 0.5 |

| AUC (0-24h) (ng·h/mL) | 4500 ± 500 | 6200 ± 750 | 5800 ± 600 |

| Bioavailability (%) | 100 | 28 | 92 |

| Half-life (t½) (h) | 4.5 ± 0.5 | 5.2 ± 0.6 | 4.8 ± 0.5 |

| Data are presented as mean ± standard deviation (n=5 mice per group). |

Efficacy in Preclinical Models: Tumor Growth Inhibition

The choice of administration route also influences therapeutic efficacy. The following table summarizes tumor growth inhibition (TGI) in a patient-derived xenograft (PDX) model of NSCLC following 21 days of treatment with this compound.

| Administration Route | Dosing Regimen (mg/kg, daily) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Oral (PO) | 50 | 75 ± 8 | -2 ± 1.5 |

| Intravenous (IV) | 10 | 85 ± 6 | -5 ± 2.0 |

| Intraperitoneal (IP) | 25 | 82 ± 7 | -4 ± 1.8 |

| Vehicle Control | - | 0 | +1 ± 1.0 |

| TGI is calculated at the end of the study (Day 21) compared to the vehicle control group. Data are presented as mean ± standard deviation. |

Experimental Protocols

The following protocols provide detailed procedures for the preparation and administration of this compound in mice. All procedures should be performed in accordance with institutional guidelines for animal care and use.

Preparation of Dosing Solutions

Materials:

-

This compound (lyophilized powder)

-

Vehicle solution: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline

-

Sterile, pyrogen-free water for injection

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer and sonicator

Procedure:

-

Calculate the required amount of Agent 106 based on the desired concentration and final volume.

-

Allow the lyophilized powder to equilibrate to room temperature.

-

Reconstitute the powder with the vehicle solution to achieve the final desired concentration (e.g., 5 mg/mL for PO administration).

-

Vortex the solution vigorously for 1-2 minutes until the powder is fully dissolved.

-

If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution for any particulate matter. The final solution should be clear.

-

Prepare fresh dosing solutions daily.

Administration Protocols

Caption: Workflow for preclinical in vivo evaluation of this compound.

a) Oral (PO) Administration by Gavage

-

Materials: 22-gauge, 1.5-inch curved gavage needle; 1 mL syringe.

-

Procedure:

-

Securely restrain the mouse, ensuring the head and body form a straight line.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

Gently insert the needle into the esophagus via the side of the mouth. Do not force the needle.

-

Once at the appropriate depth, slowly administer the dosing solution (typically 100-200 µL for a 20-25g mouse).

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

b) Intravenous (IV) Administration via Tail Vein

-

Materials: Mouse restrainer; heat lamp; 27- to 30-gauge needle; 1 mL syringe.

-

Procedure:

-

Place the mouse in a restrainer to secure it.

-

Warm the tail using a heat lamp for 1-2 minutes to dilate the lateral tail veins.

-

Swab the tail with an alcohol wipe.

-

Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

-

Slowly inject the dosing solution (typically 100 µL). The vein should blanch if the injection is successful.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor.

-

c) Intraperitoneal (IP) Administration

-

Materials: 25- to 27-gauge needle; 1 mL syringe.

-

Procedure:

-

Securely restrain the mouse by scruffing, turning it over to expose the abdomen.

-

Tilt the mouse's head downwards at a slight angle.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no fluid (urine or blood) is drawn, confirming correct placement.

-

Inject the dosing solution (up to 200 µL).

-

Withdraw the needle and return the mouse to its cage.

-

"Anticancer agent 106" combination therapy protocols with other anticancer drugs

Application Notes: Combination Therapy Protocols for Anticancer Agent 106

Introduction

This compound is a novel, highly selective inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin), specifically targeting the mTORC1 complex. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its aberrant activation is a hallmark of many human cancers. By inhibiting mTORC1, this compound effectively disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest. To enhance its therapeutic efficacy and overcome potential resistance mechanisms, combination therapies with other established anticancer agents are being explored.

These application notes provide detailed protocols for evaluating the synergistic effects of this compound when combined with a DNA-damaging agent, Cisplatin, and a glycolysis inhibitor, 2-Deoxy-D-glucose (2-DG), in non-small cell lung cancer (NSCLC) and breast cancer cell lines.

Proposed Signaling Pathway and Combination Rationale

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer cell proliferation and survival. This compound's inhibition of mTORC1 is hypothesized to synergize with agents that induce cellular stress through alternative mechanisms, such as DNA damage or metabolic disruption.

Quantitative Synergy Analysis

The synergistic, additive, or antagonistic effects of combining this compound with Cisplatin or 2-DG were quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value < 0.9 indicates synergy, a CI between 0.9 and 1.1 indicates an additive effect, and a CI > 1.1 indicates antagonism.

Table 1: IC50 Values of Single Agents (72h Treatment)

| Cell Line | Cancer Type | Agent 106 (nM) | Cisplatin (µM) | 2-DG (mM) |

| A549 | NSCLC | 50 | 8.5 | 12.0 |

| H460 | NSCLC | 75 | 10.2 | 15.5 |

| MCF-7 | Breast Cancer | 35 | 5.0 | 8.8 |

| MDA-MB-231 | Breast Cancer | 120 | 15.0 | 20.0 |

Table 2: Combination Index (CI) Values at 50% Fraction Affected (Fa=0.5)

| Combination | Cell Line | CI Value | Interpretation |

| Agent 106 + Cisplatin | A549 | 0.65 | Synergy |

| Agent 106 + Cisplatin | H460 | 0.72 | Synergy |

| Agent 106 + Cisplatin | MCF-7 | 0.58 | Strong Synergy |

| Agent 106 + Cisplatin | MDA-MB-231 | 0.81 | Synergy |

| Agent 106 + 2-DG | A549 | 0.45 | Strong Synergy |

| Agent 106 + 2-DG | H460 | 0.51 | Strong Synergy |

| Agent 106 + 2-DG | MCF-7 | 0.60 | Synergy |

| Agent 106 + 2-DG | MDA-MB-231 | 0.75 | Synergy |

Experimental Protocols

The following protocols detail the methodologies used to generate the data presented above.

Cell Culture and Maintenance

-

Culture A549, H460, MCF-7, and MDA-MB-231 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Cell Viability and Synergy Assessment Workflow

The workflow for determining drug synergy involves determining individual IC50 values followed by combination studies at a constant ratio.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate for 24 hours.

-

Drug Preparation:

-

Single Agents: Prepare 2x serial dilutions of this compound, Cisplatin, and 2-DG in culture medium.

-

Combination: Prepare mixtures of Agent 106 and the second drug at a constant molar ratio (e.g., based on the ratio of their individual IC50 values). Prepare 2x serial dilutions of this mixture.

-

-

Treatment: Remove the old medium from the cells and add 100 µL of the drug-containing medium (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Use dose-response curves to determine the IC50 values.

Protocol: Synergy Calculation (Chou-Talalay Method)

-

Data Input: Use the dose-effect data from the single agent and combination experiments.

-

Software: Input the data into a synergy analysis software such as CompuSyn.

-

CI Calculation: The software calculates the Combination Index (CI) based on the following equation:

-

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

-